REACTION_CXSMILES
|
O.[O:2]([C:9]1[CH:10]=[C:11]([CH:15]([CH3:19])[C:16]([O-:18])=[O:17])[CH:12]=[CH:13][CH:14]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Ca+2].O(C1C=C(C(C)C([O-])=O)C=CC=1)[C:22]1C=CC=CC=1.OS(O)(=O)=O>CO>[CH3:22][O:17][C:16](=[O:18])[CH:15]([C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([O:2][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:10]=1)[CH3:19] |f:0.1.2.3|
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Name
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calcium 2-(3-phenoxy-phenyl)-propionate hydrate
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C(=O)[O-])C.[Ca+2].O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C(=O)[O-])C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the gelatinous solution heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hrs
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
, dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)C1=CC(=CC=C1)OC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |